5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride
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Overview
Description
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride is an organic compound that features a tert-butoxy group, a methyl group, and a sulfonyl chloride group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-(tert-butoxy)-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{5-(tert-butoxy)-3-methylpentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonothioates, depending on the nucleophile used.
Oxidation: The major product is tert-butyl hydroperoxide.
Reduction: The major product is the corresponding sulfonyl hydride.
Scientific Research Applications
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The tert-butoxy group can also participate in reactions, such as oxidation to form tert-butyl hydroperoxide. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butoxy)-3-methylpentane-1-sulfonic acid: The precursor to the sulfonyl chloride derivative.
5-(Tert-butoxy)-3-methylpentane-1-sulfonamide: Formed by the reaction of the sulfonyl chloride with an amine.
5-(Tert-butoxy)-3-methylpentane-1-sulfonate ester: Formed by the reaction of the sulfonyl chloride with an alcohol.
Uniqueness
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride is unique due to the presence of both a tert-butoxy group and a sulfonyl chloride group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and other scientific research applications.
Properties
Molecular Formula |
C10H21ClO3S |
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Molecular Weight |
256.79 g/mol |
IUPAC Name |
3-methyl-5-[(2-methylpropan-2-yl)oxy]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-9(6-8-15(11,12)13)5-7-14-10(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
RTNIHBJBVLBZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(C)(C)C)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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